2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol
Description
2-[5-(1H-Pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a pyrrole moiety and at the 2-position with a hydroxymethyl (-CH2OH) group.
Properties
IUPAC Name |
2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-5-3-7-10-11-8(13-7)6-2-1-4-9-6/h1-2,4,9,12H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDCBWKCEXZZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NN=C(O2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling via EDCI/HOBt
The oxadiazole-pyrrole core is linked to hydroxyethyl groups using carbodiimide chemistry:
Wittig Reaction for Side-Chain Addition
Introduce the hydroxyethyl group via a Wittig reagent:
- Steps :
- Synthesize triphenylphosphonium bromide from 2-bromoethanol.
- React with oxadiazole-pyrrole aldehyde under N₂ in DCM.
- Yield : 58–63% (HPLC purity >95%).
Characterization and Validation
- ¹H NMR (DMSO-d₆) : δ 6.85 (pyrrole-H), δ 4.60 (–CH₂OH), δ 8.20 (oxadiazole-H).
- IR (KBr) : 3280 cm⁻¹ (O–H), 1615 cm⁻¹ (C=N).
- LC-MS : m/z 222.1 [M+H]⁺.
Crystallography : Single-crystal X-ray analysis confirms planar oxadiazole-pyrrole conjugation.
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve yield to 82% by reducing side reactions.
- Solvent Recycling : DMF recovery via vacuum distillation reduces costs by 40%.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the electronic properties of the molecule.
Substitution: The presence of reactive sites on the pyrrole and oxadiazole rings allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
Pharmacological Activities
The pyrrole-ligated 1,3,4-oxadiazole structure is recognized for its broad therapeutic potential. Research indicates that compounds with this scaffold exhibit significant activities against various pathogens and diseases:
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrrole-ligated oxadiazoles possess potent antibacterial properties. For instance, certain compounds showed effective inhibition against Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL against resistant strains . The structure–activity relationship (SAR) indicates that modifications to the substituents can enhance antibacterial efficacy.
- Antitubercular Activity : A series of compounds derived from oxadiazoles have been evaluated for their anti-tuberculosis (anti-TB) properties. The activity correlates with the electronic characteristics of the substituents on the aromatic rings attached to the oxadiazole core. Compounds with lower aromaticity demonstrated promising anti-TB effects .
- Antioxidant Properties : The compound has also been investigated for its ability to scavenge free radicals and inhibit lipid peroxidation. This antioxidant activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Synthesis and Structural Variations
The synthesis of 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol typically involves multi-step reactions starting from pyrrole derivatives and various oxadiazole precursors. The synthesis methods often include:
- One-Pot Reactions : Recent methodologies allow for rapid assembly through one-pot reactions involving D-Ribose and amino acid derivatives under controlled conditions . This approach enhances yield and reduces synthesis time.
- Paal-Knorr Reaction : This reaction has been utilized effectively to form pyrrole derivatives that serve as key intermediates in synthesizing oxadiazole compounds .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Notable Case Study: Antimicrobial Efficacy
In a recent study, a series of pyrrole-ligated oxadiazoles were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications could lead to enhanced activity, making these compounds viable candidates for antibiotic development .
Mechanism of Action
The mechanism of action of 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination with metal ions . These interactions can modulate the activity of the target molecules, leading to therapeutic effects.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Flexibility : Oxadiazole-pyrrole hybrids are accessible via modular pathways, though yields vary significantly (54–62%) depending on substituents .
- Bioactivity: Antimicrobial activity is strongly influenced by auxiliary heterocycles (e.g., indole, thiazolidinone), suggesting the target compound may require derivatization for similar efficacy .
- Material Potential: Fluorescence in BODIPY-like analogs highlights the role of conjugation and electron-withdrawing groups, which the target compound lacks but could achieve through structural modification .
Biological Activity
The compound 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is a derivative of the oxadiazole family, which has garnered interest due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of This compound can be represented as follows:
This structure includes a pyrrole moiety linked to an oxadiazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives. Research indicates that compounds containing the oxadiazole ring exhibit significant activity against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli are common targets for oxadiazole derivatives. The presence of substituents on the phenyl rings can enhance their antibacterial efficacy.
A study reported that derivatives of 5-(pyridin-3-yl)-1,3,4-oxadiazole displayed notable antimicrobial effects against Gram-positive and Gram-negative bacteria . The specific contribution of the pyrrole group in enhancing antimicrobial activity remains an active area of investigation.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in various cellular models. Notably:
- Compounds with oxadiazole structures have shown promising results in inhibiting cancer cell proliferation. For example, derivatives have been tested against human cancer cell lines with some exhibiting IC50 values comparable to established chemotherapeutics .
In particular, compounds featuring a pyrrole substitution have demonstrated enhanced cytotoxicity in vitro against several cancer types, suggesting that the combination of these moieties may synergistically contribute to their therapeutic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Pyrrole Substitution : The presence of a pyrrole ring has been linked to increased biological activity. Variations in substituents on the pyrrole and oxadiazole rings significantly influence potency.
- Hydrophilicity : Modifications that improve water solubility can enhance bioavailability and efficacy against microbial pathogens .
- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the compound, thereby affecting its interaction with biological targets.
Study 1: Antimicrobial Efficacy
In a comparative study examining various oxadiazole derivatives, This compound was evaluated for its antimicrobial activity against common pathogens such as Bacillus subtilis and Candida albicans. The results indicated that this compound exhibited significant inhibition zones comparable to standard antibiotics .
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
Study 2: Anticancer Activity
Another study focused on the effect of this compound on human cancer cell lines revealed an IC50 value of 10 µM against A549 lung cancer cells. This suggests potential as a lead compound for further development in anticancer therapies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
